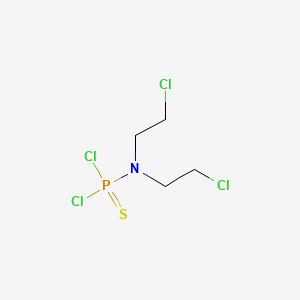
Phosphoramidothioic dichloride, N,N-bis(2-chloroethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine is a chemical compound known for its applications in various fields, including pharmaceuticals and industrial chemistry. This compound is characterized by its complex structure, which includes multiple chlorine atoms and a phosphinothioyl group.
Vorbereitungsmethoden
The synthesis of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine typically involves the reaction of 2-chloroethylamine with phosphorus trichloride and sulfur. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Industrial production methods may involve large-scale reactors and precise temperature control to optimize yield and purity.
Analyse Chemischer Reaktionen
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of chlorine atoms.
Oxidation and Reduction: The compound can undergo oxidation to form different oxidation states of phosphorus.
Hydrolysis: In the presence of water, it can hydrolyze to form corresponding amines and phosphoric acids.
Common reagents used in these reactions include strong nucleophiles like thiosulfate and thiourea, as well as oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with DNA.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with cellular components.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with DNA, leading to cross-linking and disruption of cellular processes. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can inhibit the proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine include:
2-chloro-N-(2-chloroethyl)-N-methylethanamine: Known for its use in chemotherapy.
2-chloroethylamine: A simpler compound used in various chemical syntheses.
N,N-dimethylethylamine: Used as an intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
34492-32-5 |
|---|---|
Molekularformel |
C4H8Cl4NPS |
Molekulargewicht |
275.0 g/mol |
IUPAC-Name |
2-chloro-N-(2-chloroethyl)-N-dichlorophosphinothioylethanamine |
InChI |
InChI=1S/C4H8Cl4NPS/c5-1-3-9(4-2-6)10(7,8)11/h1-4H2 |
InChI-Schlüssel |
YFQYNWHYRNQAFY-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)N(CCCl)P(=S)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


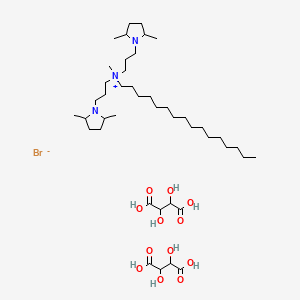
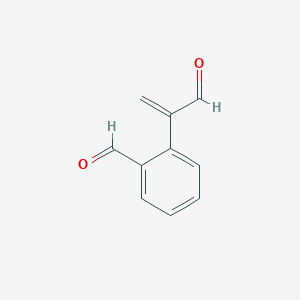
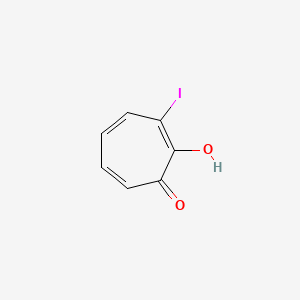



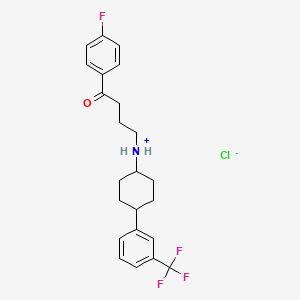
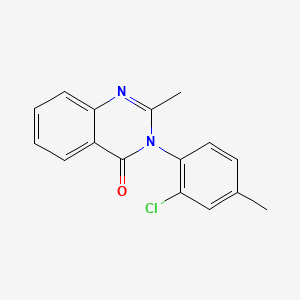
![[(9R,10S,13S,14R,16S)-13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate;hydrochloride](/img/structure/B13749280.png)
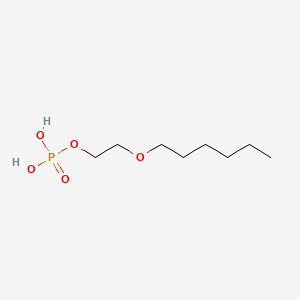
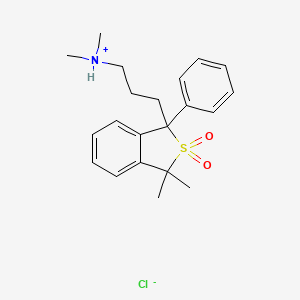

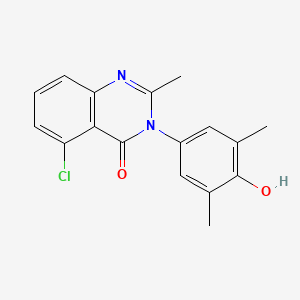
![4-Hydroxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B13749308.png)
